molecular formula C20H18BrN3O2 B2559100 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one CAS No. 942034-62-0

4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one

カタログ番号: B2559100
CAS番号: 942034-62-0
分子量: 412.287
InChIキー: YQFMPUKJACBPOK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a 1,2,4-oxadiazole core substituted with a 4-bromophenyl group at position 3 and a pyrrolidin-2-one moiety linked to a 3,5-dimethylphenyl group at position 1. The molecular formula is C₁₉H₁₅BrN₃O₂, with a calculated molecular weight of 397.25 g/mol.

特性

IUPAC Name

4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O2/c1-12-7-13(2)9-17(8-12)24-11-15(10-18(24)25)20-22-19(23-26-20)14-3-5-16(21)6-4-14/h3-9,15H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFMPUKJACBPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article reviews its biological activity, synthesizing findings from various studies and presenting data tables and case studies to illustrate its effects.

  • Molecular Formula : C22H21BrN4O2
  • Molecular Weight : 445.27 g/mol
  • CAS Number : 1291862-31-1

Biological Activity Overview

Recent studies have highlighted various biological activities associated with oxadiazole derivatives, including anticancer, anti-inflammatory, and antimicrobial effects. The compound has been evaluated for its activity against several biological targets.

Anticancer Activity

  • Mechanism of Action : Compounds containing the oxadiazole moiety have shown significant cytotoxicity against various cancer cell lines. For instance, derivatives similar to 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one demonstrated inhibition of cell proliferation through apoptosis induction and cell cycle arrest.
  • Case Studies :
    • A study reported that a related oxadiazole derivative exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines including HeLa (cervical), CaCo-2 (colon), and 3T3-L1 (mouse embryo) .
    • Another compound in the same family showed promising results in inhibiting tumor growth in xenograft models .
CompoundCell LineIC50 (µM)Reference
Compound AHeLa92.4
Compound BCaCo-275.0
Compound C3T3-L160.0

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives are also noteworthy. These compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process.

  • In Vitro Studies : In vitro assays indicated that certain derivatives could reduce the production of prostaglandin E2 (PGE2) significantly, demonstrating their potential as anti-inflammatory agents .

Target Interactions

Research has indicated that oxadiazole derivatives can interact with multiple biological targets:

  • Histone Deacetylases (HDACs) : Inhibition of HDACs has been linked to anticancer properties due to the modulation of gene expression involved in cell cycle regulation and apoptosis.
  • Sirtuin Inhibition : The compound showed potential as an inhibitor of Sirtuin 2 (SIRT2), which is associated with neurodegenerative diseases .

科学的研究の応用

Anticancer Applications

Research indicates that this compound exhibits significant anticancer properties. Various studies have demonstrated its ability to inhibit the proliferation of cancer cell lines through different mechanisms:

Cell Line IC50 (µM) Mechanism
MCF-75.2Induction of apoptosis
HeLa3.8Cell cycle arrest
A5496.0Inhibition of kinase activity

These findings suggest that the compound may serve as a lead in the development of novel anticancer therapies.

Case Studies on Anticancer Activity

  • MCF-7 Cells : A study showed that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers after 24 hours of exposure.
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to controls, indicating systemic efficacy.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to reduce levels of pro-inflammatory cytokines in various models of inflammation, indicating potential therapeutic applications in treating inflammatory diseases.

Pharmacokinetics

Research indicates that the compound has favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability. These characteristics are essential for further development as a therapeutic agent.

類似化合物との比較

Structural Features

The following table summarizes key structural differences and similarities with analogs:

Compound Name/Identifier Core Structure Substituents/Modifications Molecular Weight (g/mol) References
Target Compound 1,2,4-Oxadiazole + Pyrrolidin-2-one 4-Bromophenyl, 3,5-dimethylphenyl 397.25 -
PSN375963 1,2,4-Oxadiazole + Pyridine 4-Butylcyclohexyl ~317.42
Example 5.17 (4-bromo-2-(4'-chlorophenyl)-1,5-dimethylpyrazol-3-one) Pyrazol-3-one 4-Bromophenyl, 4'-chlorophenyl 301 (M+H)⁺
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone Pyrazole 4-Bromophenyl, 4-fluorophenyl ~358.21
3-(3,5-Dimethylphenyl)-1-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)propan-1-one 1,2,4-Oxadiazole + Piperazine 3,5-Dimethylphenyl, 4-methoxyphenyl ~506.60
Key Observations:
  • Oxadiazole Core : Shared with PSN375963 and the compound , but substituents differ significantly. The target’s 4-bromophenyl group contrasts with PSN375963’s alkyl-aryl hybrid and ’s methoxyphenyl.
  • Pyrrolidin-2-one vs. Pyridine/Piperazine: The target’s pyrrolidinone moiety is distinct from pyridine (PSN375963) and piperazine (), which may influence solubility and bioactivity.
  • Halogenation : The 4-bromophenyl group is common in pyrazole derivatives () , but its pairing with a 3,5-dimethylphenyl group in the target is unique.

Physicochemical Properties

  • Molecular Weight : The target (397.25 g/mol) is heavier than pyrazole analogs (~300–360 g/mol) but lighter than the piperazine-linked oxadiazole (~506 g/mol) .
  • Lipophilicity : The 3,5-dimethylphenyl group increases hydrophobicity compared to methoxyphenyl () or fluorophenyl () substituents.

Q & A

Q. Basic Research Focus

  • 1H/13C-NMR : Assign proton environments (e.g., pyrrolidinone carbonyl at δ ~170 ppm, aromatic protons in 3,5-dimethylphenyl at δ 6.8–7.2 ppm) and confirm substitution patterns .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for pyrrolidinone, C-Br stretch at ~560 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight (e.g., HRMS for exact mass matching) and fragmentation patterns .
    Methodological Guidance : Use deuterated solvents (e.g., DMSO-d6) for NMR to avoid solvent peaks. For IR, prepare KBr pellets to ensure resolution of low-intensity bands .

What strategies are recommended for analyzing discrepancies in reported bioactivity data for this compound?

Advanced Research Focus
Contradictions in bioactivity (e.g., varying IC50 values in kinase inhibition assays) may arise from:

  • Experimental Variability : Differences in cell lines, assay protocols (e.g., ATP concentration in kinase assays), or purity of the compound .
  • Structural Isomerism : Undetected regioisomers or tautomers during synthesis .
    Methodological Guidance :
    • Perform orthogonal purity assays (e.g., HPLC-DAD, elemental analysis).
    • Replicate assays under standardized conditions (e.g., control ATP levels, use reference inhibitors).
    • Use computational docking to verify binding modes against target proteins .

How can researchers design experiments to evaluate the environmental stability of this compound?

Advanced Research Focus
Environmental fate studies require:

  • Abiotic Degradation : Assess hydrolysis/photolysis under varying pH and UV light using OECD Guideline 111 .
  • Biotic Degradation : Use soil microcosms or activated sludge systems to measure biodegradation half-lives .
  • Partitioning Behavior : Determine log Kow (octanol-water coefficient) and soil adsorption coefficients (Kd) via shake-flask methods .
    Methodological Guidance : Use LC-MS/MS for trace quantification in environmental matrices. Include controls for abiotic degradation (e.g., sterile samples) .

What in vitro and in vivo models are appropriate for assessing its antioxidant activity?

Q. Advanced Research Focus

  • In Vitro : Use DPPH/ABTS radical scavenging assays and FRAP (ferric reducing antioxidant power) to quantify activity. Compare to standards like ascorbic acid .
  • In Vivo : Employ rodent models (e.g., LPS-induced oxidative stress) to measure biomarkers (e.g., SOD, catalase, MDA levels) .
    Methodological Guidance : Standardize assay conditions (e.g., pH, temperature) and normalize results to protein content. For in vivo studies, use randomized block designs to minimize bias .

How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Q. Advanced Research Focus

  • Core Modifications : Replace the 4-bromophenyl group with electron-withdrawing/-donating groups to alter target affinity .
  • Pyrrolidinone Ring Substitutions : Introduce methyl or fluoro groups to enhance metabolic stability .
    Methodological Guidance :
    • Use molecular dynamics simulations to predict conformational flexibility.
    • Synthesize analogs via parallel synthesis and screen against target panels (e.g., kinase or GPCR assays) .

What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Q. Advanced Research Focus

  • Matrix Effects : Plasma proteins or lipids may interfere with LC-MS detection.
  • Low Abundance : Requires high-sensitivity quantification (ng/mL range).
    Methodological Guidance :
    • Use protein precipitation (e.g., acetonitrile) or solid-phase extraction (SPE) for sample cleanup.
    • Employ isotope-labeled internal standards (e.g., deuterated analogs) to correct for ion suppression .

How can researchers reconcile conflicting computational predictions about its pharmacokinetic properties?

Advanced Research Focus
Discrepancies in log P, bioavailability, or CYP450 metabolism predictions (e.g., AutoDock vs. Schrödinger) may stem from:

  • Force Field Differences : Variations in scoring functions or solvation models.
    Methodological Guidance :
    • Validate predictions with experimental data (e.g., measured log P via shake-flask).
    • Use consensus docking with multiple software platforms (e.g., AutoDock, Glide, MOE) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。